molecular formula C7H12N4 B15253175 1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine

1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B15253175
M. Wt: 152.20 g/mol
InChI Key: GNMMTVJOMMXNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

1-[(2-methylcyclopropyl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4/c1-5-2-6(5)3-11-4-9-7(8)10-11/h4-6H,2-3H2,1H3,(H2,8,10)

InChI Key

GNMMTVJOMMXNJN-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-methylcyclopropylmethylamine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-[(2-Methylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₈H₁₃N₄
  • Molecular Weight : 165.22 g/mol
  • CAS Number: Not explicitly provided in the evidence, but referenced in commercial databases via platforms like 960 Chemical Network .

Structural Features: This compound belongs to the 1,2,4-triazol-3-amine family, characterized by a triazole ring substituted with an amine group at position 2. The unique substituent here is a (2-methylcyclopropyl)methyl group attached to the nitrogen at position 1.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of this compound and related derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
This compound (Target) C₈H₁₃N₄ 165.22 (2-Methylcyclopropyl)methyl Cyclopropane ring enhances steric hindrance; potential metabolic stability .
1-(2-Chlorobenzyl)-1H-1,2,4-triazol-3-amine C₉H₉ClN₄ 208.65 2-Chlorobenzyl Electron-withdrawing Cl may improve binding affinity in biological targets .
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈ClFN₄ 226.64 2-Chloro-4-fluorophenylmethyl Halogenated aromatic substituent; potential for enhanced lipophilicity .
1-[(3-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.20 3-Fluorophenylmethyl Fluorine substitution may improve pharmacokinetic properties .
1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉BrN₄ 253.10 3-Bromophenylmethyl Bromine increases molecular weight and polarizability .
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₈Cl₂N₄ 243.10 2,4-Dichlorophenylmethyl Di-halogenation enhances electronic effects; common in agrochemicals .

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